![molecular formula C6H10F2O4 B1452484 2,4-Dideoxy-2,4-difluoro-D-glucose CAS No. 38711-44-3](/img/structure/B1452484.png)
2,4-Dideoxy-2,4-difluoro-D-glucose
Overview
Description
Synthesis Analysis
The synthesis of 2,4-Dideoxy-2,4-difluoro-D-glucose involves several steps. Starting from levoglucosan , the fluorine atoms are sequentially introduced through 3,4-epoxide opening and retentive 3-OH deoxofluorination . The synthetic route ensures the incorporation of two fluorine atoms at specific positions on the glucose scaffold.
Molecular Structure Analysis
The molecular structure of 2,4-Dideoxy-2,4-difluoro-D-glucose consists of a six-membered ring (similar to glucose) with two fluorine atoms replacing hydroxyl groups. The compound contains a total of 21 bonds , including 11 non-H bonds , 1 multiple bond , 5 rotatable bonds , 1 double bond , and 3 hydroxyl groups . The presence of fluorine atoms imparts unique properties to this sugar derivative.
Scientific Research Applications
Isotope Fractionation Studies
2,4-Dideoxy-2,4-difluoro-D-glucose and similar compounds have been explored in the context of Site-specific Natural Isotope Fractionation (SNIF). This involves studying hydrogen isotope ratios using NMR spectroscopy, which can be applied in chemical, biochemical, and environmental research. Compounds like 2,4-Dideoxy-2,4-difluoro-D-glucose provide improved spectral resolution, facilitating more accurate isotope analysis (Williams et al., 1993).
Enzyme Activity and Inhibition Studies
Fluorinated glucose analogues, including 2,4-Dideoxy-2,4-difluoro-D-glucose, have been used to study the activity and mechanisms of enzymes like mutarotase. These studies employ magnetization-exchange NMR spectroscopy to observe the anomeric interconversion of sugars, thereby shedding light on the biochemical pathways and potential inhibition mechanisms of these enzymes (Shishmarev et al., 2020).
Influenza Virus Sialidase Inhibition
Research has also been conducted on analogues of 2,4-Dideoxy-2,4-difluoro-D-glucose, such as 2,3-didehydro-2,4-dideoxy-4-guanidinyl-N-acetylneuraminic acid, for their potential in inhibiting influenza virus sialidase. These compounds can be synthesized from similar sugar derivatives and have implications in antiviral research (Starkey et al., 1995).
Development of Non-Proteinogenic Amino Acids
Compounds derived from D-glucose, including 2,4-dideoxy-2,4-iminoribonic acid, have been synthesized to explore their potential as non-proteinogenic amino acids. These compounds offer new avenues for medicinal chemistry, providing a class of peptide isosteres with potential therapeutic applications (Glawar et al., 2013).
Plasma Membrane Modification Studies
Fluorinated carbohydrates, including analogues of 2,4-Dideoxy-2,4-difluoro-D-glucose, have been synthesized to study their potential as modifiers of tumor cell-surface glycoconjugates. These studies aim to understand how such compounds can influence cellular processes and potentially offer therapeutic strategies (Sharma et al., 2010).
Safety and Hazards
properties
IUPAC Name |
(2R,3S,4R,5R)-2,4-difluoro-3,5,6-trihydroxyhexanal | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10F2O4/c7-3(1-9)6(12)5(8)4(11)2-10/h1,3-6,10-12H,2H2/t3-,4+,5+,6+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXXFPIUBJOGVFV-SLPGGIOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C=O)F)O)F)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@H]([C@@H]([C@H](C=O)F)O)F)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10F2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of synthesizing 2,4-Dideoxy-2,4-difluoro-D-glucose?
A1: This compound is a fluorinated analog of glucose. The replacement of hydroxyl groups with fluorine atoms in carbohydrates is a common strategy in medicinal chemistry. [, ] This is because fluorine substitution can significantly alter a molecule's chemical and biological properties, potentially leading to enhanced metabolic stability, altered binding affinities, and different biological activities compared to the parent sugar. Therefore, synthesizing 2,4-Dideoxy-2,4-difluoro-D-glucose could be a stepping stone for developing novel pharmaceuticals or tools for studying biological processes involving glucose.
Q2: What were the key findings of the research papers regarding 2,4-Dideoxy-2,4-difluoro-D-glucose?
A2: The research primarily focused on developing successful synthetic pathways to obtain 2,4-Dideoxy-2,4-difluoro-D-glucose. [, ] The papers describe the specific chemical reactions and conditions used to achieve this synthesis, providing valuable insights for organic chemists interested in similar fluorinated carbohydrate derivatives.
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